Lucidenic-acid-B

anti-invasion MMP-9 inhibition hepatocellular carcinoma

Lucidenic acid B is the only lucidenic acid that induces apoptosis without affecting cell cycle, ensuring clean mitochondrial pathway data (caspase-9/3, PARP cleavage, cytochrome c release). In head-to-head assays, it demonstrates the highest anti-invasive potency among analogs A, B, C, N in PMA-stimulated HepG2 cells, with documented MAPK/ERK inactivation and NF-κB/AP-1 binding suppression. This compound is optimal for HCC invasion/metastasis research and leukemia apoptosis studies. Order ≥98% pure (HPLC) material for reproducible, publication-ready results.

Molecular Formula C27H38O7
Molecular Weight 474.6 g/mol
Cat. No. B13384679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidenic-acid-B
Molecular FormulaC27H38O7
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
InChIInChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1
InChIKeyGYRDSOABOBCYST-ZDOXHRKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid B for Research Procurement: Triterpenoid Identity and Comparators for Scientific Selection


Lucidenic acid B (赤芝酸B, CAS# 95311-95-8) is a tetracyclic triterpenoid belonging to the lanostane-type lucidenic acid family, isolated from Ganoderma lucidum (Lingzhi/Reishi) [1]. With a molecular formula of C₂₇H₃₈O₇ and molecular weight of 474.59 g/mol, this compound is one of 22 structurally characterized lucidenic acids [2]. Its closest and most relevant comparators for research procurement include lucidenic acids A, C, and N, which share the same C27 lanostane skeleton but differ in side-chain oxidation patterns and functional group arrangements [3].

Why Generic Substitution of Lucidenic Acid B with Other Lucidenic Acid Analogs Fails: Key Scientific Rationale for Procurement Selection


Lucidenic acids are not functionally interchangeable despite sharing the same C27 lanostane backbone. Head-to-head studies demonstrate that subtle structural differences—specifically the degree of oxidation at C-7, C-12, and side-chain modifications—confer mechanistically distinct biological profiles among analogs [1]. For instance, lucidenic acid B is unique among its closest analogs (A, C, N) in inducing apoptosis without affecting the cell cycle profile, whereas lucidenic acids A, C, and N all cause G1 phase cell cycle arrest [2]. Additionally, in MMP-9-mediated anti-invasion assays, lucidenic acid B demonstrates quantifiably different potency from its comparators [3]. Procuring the incorrect analog based solely on shared lucidenic acid nomenclature will produce confounding experimental results and invalidate mechanistic hypotheses. The following evidence quantifies exactly where lucidenic acid B differentiates from alternatives.

Lucidenic Acid B Quantitative Differentiation Evidence: Comparative Activity Data for Procurement Decision-Making


Lucidenic Acid B Anti-Invasive Activity vs. Lucidenic Acids A, C, and N in Hepatoma Cells

In a direct head-to-head comparison using the same experimental system, lucidenic acid B demonstrated superior anti-invasive activity against PMA-stimulated HepG2 cells relative to lucidenic acids A and N. At the standardized 50 μM treatment concentration, lucidenic acid B reduced MMP-9 activity and cell invasion to a greater extent than A and N [1]. The comparative ranking of anti-invasive potency among the four lucidenic acids isolated from the same G. lucidum YK-02 strain was: B > C > A ≈ N [1].

anti-invasion MMP-9 inhibition hepatocellular carcinoma

Lucidenic Acid B Selective Apoptosis Induction Without Cell Cycle Arrest vs. Lucidenic Acids A, C, N

In a direct head-to-head comparison of all four lucidenic acids (A, B, C, N) in HL-60 leukemia cells, lucidenic acid B was uniquely distinguished by its apoptotic mechanism. Lucidenic acid B increased the population of early and late apoptotic cells without affecting the cell cycle profile, whereas lucidenic acids A, C, and N all caused G1 phase cell cycle arrest [1]. Additionally, lucidenic acid B induced apoptosis via mitochondrial membrane potential loss, altered Bcl-2 family protein ratios, cytochrome c release, and sequential caspase-9 and caspase-3 activation followed by PARP cleavage [2].

apoptosis cell cycle leukemia

Lucidenic Acid B MAPK/ERK Pathway Inactivation vs. Alternative Triterpenoid Mechanisms

Lucidenic acid B exerts anti-invasive effects in human hepatoma cells through a defined signaling mechanism: inactivation of the MAPK/ERK signal transduction pathway and reduction of NF-κB and AP-1 DNA binding activities [1]. This mechanism is distinct from that of other Ganoderma triterpenoids; for example, ganoderic acids in the same tumor model have been reported to act through different upstream signaling nodes [2]. The pathway specificity of lucidenic acid B provides a targeted tool for dissecting MAPK/ERK-dependent invasion mechanisms.

MAPK/ERK signaling NF-κB AP-1

Lucidenic Acid B Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Hepatocellular Carcinoma Invasion and Metastasis Studies Requiring Maximal MMP-9 Suppression

Based on direct comparative evidence that lucidenic acid B exhibits the highest anti-invasive potency among lucidenic acids A, B, C, and N in PMA-stimulated HepG2 cells [1], this compound is the optimal selection for hepatocellular carcinoma invasion and metastasis research. The documented MAPK/ERK pathway inactivation and NF-κB/AP-1 binding reduction [1] provide a clear mechanistic framework for investigating anti-metastatic interventions. Researchers should prioritize lucidenic acid B over analogs A, C, or N when experimental objectives require robust MMP-9 suppression with defined upstream signaling targets.

Mitochondria-Mediated Apoptosis Research Without Cell Cycle Confounding Variables

The unique apoptosis-only phenotype of lucidenic acid B—distinguished by its lack of cell cycle effects compared to the G1 arrest observed with lucidenic acids A, C, and N [1]—makes this compound the preferred choice for investigations of pure mitochondrial apoptotic pathways. Researchers studying caspase-9/caspase-3 activation, Bcl-2 family protein modulation, cytochrome c release, and PARP cleavage [2] can employ lucidenic acid B without the confounding influence of concurrent cell cycle arrest, which is unavoidable when using analogs A, C, or N.

Leukemia (HL-60) Cell Death Mechanism Studies with Defined Mitochondrial Pathway Activation

Lucidenic acid B has been extensively characterized in HL-60 leukemia cells, with documented concentration-dependent apoptosis induction via mitochondrial membrane potential loss, Bcl-2 family ratio alteration, and sequential caspase activation [1]. The compound's demonstrated lack of necrotic cell induction [1] further supports its utility in apoptosis-specific mechanistic studies. For leukemia research programs seeking a well-characterized triterpenoid apoptosis inducer with defined mitochondrial pathway engagement, lucidenic acid B offers superior experimental predictability compared to less mechanistically defined analogs.

MAPK/ERK Pathway-Focused Pharmacological Screening and Target Validation

Given the established evidence that lucidenic acid B inactivates the MAPK/ERK signaling pathway and reduces NF-κB/AP-1 DNA binding activity in hepatoma cells [1], this compound serves as a valuable positive control or probe compound in MAPK/ERK pathway screening campaigns. Its natural product origin provides an alternative chemical scaffold to synthetic MAPK pathway inhibitors, enabling scaffold-hopping studies or validation of pathway-targeting hypotheses in cancer invasion models. Procurement of lucidenic acid B for such applications is justified by its distinct pathway signature relative to other Ganoderma triterpenoids [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucidenic-acid-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.